4-Chloro-thiazole-2-carbonitrile
Overview
Description
4-Chloro-thiazole-2-carbonitrile is a heterocyclic compound containing a thiazole ring substituted with a chlorine atom at the 4-position and a cyano group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science.
Scientific Research Applications
4-Chloro-thiazole-2-carbonitrile has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with antimicrobial, anticancer, and anti-inflammatory properties.
Agrochemicals: Used in the development of pesticides and herbicides due to its biological activity against various pests and weeds.
Materials science: Employed in the synthesis of advanced materials such as liquid crystals, dyes, and polymers with specific electronic and optical properties.
Biological research: Utilized as a probe in biochemical assays to study enzyme activity and protein interactions.
Safety and Hazards
Future Directions
Thiazoles, including 4-Chloro-thiazole-2-carbonitrile, are important heterocyclic compounds that exhibit a wide range of biological activities . Therefore, researchers are likely to continue synthesizing compounds containing the thiazole ring with variable substituents as target structures, and evaluating their biological activities .
Mechanism of Action
Target of Action
Thiazole derivatives, which include 4-chloro-thiazole-2-carbonitrile, have been found in many potent biologically active compounds such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . These suggest a wide range of potential targets.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For instance, some thiazole derivatives have been found to possess antimicrobial activity .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-thiazole-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiazole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-thiazole-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Cyclization reactions: The cyano group can participate in cyclization reactions to form fused ring systems.
Oxidation and reduction: The thiazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, sodium ethoxide, and primary amines are commonly used. Reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide at elevated temperatures.
Cyclization reactions: Reagents such as hydrazine and hydroxylamine can be used to induce cyclization. Reactions are often performed in the presence of a base like potassium carbonate.
Oxidation and reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Nucleophilic substitution: Substituted thiazole derivatives with various functional groups.
Cyclization reactions: Fused heterocyclic compounds with potential biological activity.
Oxidation and reduction: Oxidized or reduced thiazole derivatives with altered electronic properties.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chlorothiazole: Similar structure but with an amino group instead of a cyano group.
4-Chlorothiazole-2-carboxylic acid: Contains a carboxylic acid group instead of a cyano group.
4-Chlorothiazole-2-thiol: Contains a thiol group instead of a cyano group.
Uniqueness
4-Chloro-thiazole-2-carbonitrile is unique due to the presence of both a chlorine atom and a cyano group, which confer distinct electronic and steric properties. These features enhance its reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
4-chloro-1,3-thiazole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClN2S/c5-3-2-8-4(1-6)7-3/h2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXNQDRYFDQOSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701305036 | |
Record name | 4-Chloro-2-thiazolecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701305036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363383-13-4 | |
Record name | 4-Chloro-2-thiazolecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363383-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-thiazolecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701305036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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